molecular formula C15H21NO2 B12308889 Benzyl 2,5-dimethylpiperidine-1-carboxylate

Benzyl 2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B12308889
M. Wt: 247.33 g/mol
InChI Key: QLEINJROQXFYAY-UHFFFAOYSA-N
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Description

Benzyl 2,5-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 2 and 5 positions of the piperidine ring. It is a versatile compound with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 2,5-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl 2,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

    Donepezil: Another cholinesterase inhibitor with a benzyl-piperidine structure.

    Galantamine: A cholinesterase inhibitor with a different core structure but similar pharmacological effects.

    Rivastigmine: A carbamate derivative that also inhibits cholinesterase.

Uniqueness: Benzyl 2,5-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other cholinesterase inhibitors. Its benzyl group provides strong binding affinity to the enzyme’s active site, potentially leading to more effective inhibition.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

benzyl 2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-12-8-9-13(2)16(10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

QLEINJROQXFYAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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